2-Amino-4-(trifluoromethoxy)nicotinaldehyde
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Overview
Description
2-Amino-4-(trifluoromethoxy)nicotinaldehyde is a heterocyclic compound belonging to the pyridine family It is characterized by the presence of an amino group at the second position, a trifluoromethoxy group at the fourth position, and an aldehyde group at the third position on the nicotinic acid ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(trifluoromethoxy)nicotinaldehyde typically involves the introduction of the trifluoromethoxy group onto a nicotinaldehyde precursor. One common method is the nucleophilic aromatic substitution reaction, where a suitable trifluoromethoxy source reacts with a halogenated nicotinaldehyde under basic conditions. The reaction is usually carried out in the presence of a strong base such as potassium carbonate and a polar aprotic solvent like dimethyl sulfoxide.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from commercially available nicotinic acid derivatives. The process includes halogenation, nucleophilic substitution, and subsequent functional group transformations to introduce the amino and aldehyde groups. The reaction conditions are optimized for high yield and purity, often involving the use of advanced catalytic systems and continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(trifluoromethoxy)nicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Various electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: 2-Amino-4-(trifluoromethoxy)nicotinic acid.
Reduction: 2-Amino-4-(trifluoromethoxy)nicotinyl alcohol.
Substitution: Derivatives with different alkyl or acyl groups attached to the amino group.
Scientific Research Applications
2-Amino-4-(trifluoromethoxy)nicotinaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-4-(trifluoromethoxy)nicotinaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially modulating their activity. The amino group may participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-(trifluoromethyl)nicotinaldehyde: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
2-Amino-6-(trifluoromethoxy)nicotinaldehyde: Similar structure but with the trifluoromethoxy group at the sixth position.
2-Amino-4-(trifluoromethoxy)pyridine-3-carbaldehyde: Similar structure but with a pyridine ring instead of a nicotinic acid ring.
Uniqueness
2-Amino-4-(trifluoromethoxy)nicotinaldehyde is unique due to the specific positioning of the trifluoromethoxy group, which significantly influences its chemical reactivity and biological activity. The combination of the amino, trifluoromethoxy, and aldehyde groups provides a versatile scaffold for the development of novel compounds with diverse applications.
Properties
IUPAC Name |
2-amino-4-(trifluoromethoxy)pyridine-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O2/c8-7(9,10)14-5-1-2-12-6(11)4(5)3-13/h1-3H,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKAYEOZSXKHTHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1OC(F)(F)F)C=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1361821-25-1 |
Source
|
Record name | 2-amino-4-(trifluoromethoxy)pyridine-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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